molecular formula C13H8Cl2N2O B11815451 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile

Cat. No.: B11815451
M. Wt: 279.12 g/mol
InChI Key: LHFFCIMYFWNVJG-UHFFFAOYSA-N
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Description

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile: is a chemical compound with the molecular formula C13H8Cl2N2O It is characterized by the presence of a pyridine ring substituted with a chloro group, a methoxy group attached to a chlorophenyl ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 5-chloropyridine-3-carbonitrile, and suitable reagents for the methoxylation reaction.

    Methoxylation: The 3-chlorophenol is reacted with a methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to form 3-chlorophenyl methoxy ether.

    Coupling Reaction: The 3-chlorophenyl methoxy ether is then coupled with 5-chloropyridine-3-carbonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.

Scientific Research Applications

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.

Uniqueness

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

IUPAC Name

5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C13H8Cl2N2O/c14-11-3-1-2-9(4-11)8-18-13-12(15)5-10(6-16)7-17-13/h1-5,7H,8H2

InChI Key

LHFFCIMYFWNVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=N2)C#N)Cl

Origin of Product

United States

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